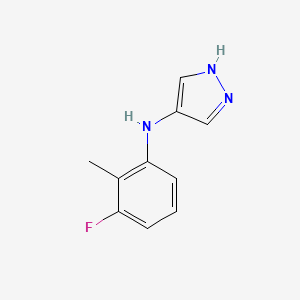

N-(3-Fluoro-2-methylphenyl)-1H-pyrazol-4-amine

Description

Properties

Molecular Formula |

C10H10FN3 |

|---|---|

Molecular Weight |

191.20 g/mol |

IUPAC Name |

N-(3-fluoro-2-methylphenyl)-1H-pyrazol-4-amine |

InChI |

InChI=1S/C10H10FN3/c1-7-9(11)3-2-4-10(7)14-8-5-12-13-6-8/h2-6,14H,1H3,(H,12,13) |

InChI Key |

PAMZGJPOYBCBIU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1F)NC2=CNN=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Fluoro-2-methylphenyl)-1H-pyrazol-4-amine typically involves the reaction of 3-fluoro-2-methylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(3-Fluoro-2-methylphenyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding pyrazole carboxylic acids.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

N-(3-Fluoro-2-methylphenyl)-1H-pyrazol-4-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive molecule with antibacterial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-Fluoro-2-methylphenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or other proteins that play a role in inflammation or cancer progression. The exact molecular targets and pathways would depend on the specific application and require further research.

Comparison with Similar Compounds

Pyrazol-4-amine derivatives exhibit diverse biological and chemical behaviors depending on their substituents. Below is a comparative analysis of N-(3-Fluoro-2-methylphenyl)-1H-pyrazol-4-amine with structurally related compounds from the literature:

Substituent Effects on Physical Properties

Key Observations :

- Electron-Withdrawing Groups (e.g., Fluorine): The 3-fluoro substituent in the target compound likely increases polarity and hydrogen-bonding capacity compared to non-fluorinated analogs like N-(pyridin-3-yl)-1H-pyrazol-4-amine. This could influence solubility and reactivity in cross-coupling reactions .

- Melting Points: Fluorinated compounds often exhibit higher melting points due to dipole interactions. For example, N-(pyrazin-2-yl)-1H-pyrazol-4-amine melts at 142–143°C, while non-fluorinated N-(2-methoxypyridin-3-yl)-1H-pyrazol-3-amine melts at 137–138°C .

Spectroscopic and Structural Analysis

- NMR Trends : Pyrazol-4-amine derivatives exhibit characteristic pyrazole proton signals at δ 6.5–8.5 ppm. Fluorine atoms cause deshielding in adjacent protons, as seen in 5-(4-fluorophenyl)-1H-imidazol-2-amine (δ 7.2–7.8 ppm for aromatic protons) .

- Crystallography : Derivatives like 3,5-bis(propan-2-yl)-1H-pyrazol-4-amine (C9H17N3) show planar pyrazole rings with intermolecular hydrogen bonding, a feature likely shared by the target compound .

Biological Activity

N-(3-Fluoro-2-methylphenyl)-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, anticancer effects, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a fluorinated phenyl group. The presence of the fluorine atom enhances its lipophilicity and bioactivity, making it a promising candidate for various therapeutic applications.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. It has been tested against various pathogens, showing effectiveness comparable to established antimicrobial agents.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

These results indicate that the compound could serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. It has shown promising antiproliferative effects, particularly against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.

Case Study: Antiproliferative Effects

In a study assessing the compound's effects on cancer cell lines, it was found to inhibit cell proliferation significantly:

- Cell Line : MDA-MB-231 (Breast Cancer)

- GI50 : 0.158 µM

- Mechanism : Induction of apoptosis and cell cycle arrest at S and G2/M phases.

- Cell Line : HepG2 (Liver Cancer)

- GI50 : 0.127 µM

- Mechanism : Inhibition of retinoblastoma phosphorylation, leading to cell cycle disruption.

These findings suggest that this compound may act as a selective CDK2 inhibitor, which is critical in regulating the cell cycle and could be pivotal in cancer therapy .

The biological activity of this compound is attributed to its ability to interact with various molecular targets. Preliminary research indicates that the compound can bind to enzymes and receptors involved in critical cellular pathways.

Table 2: Proposed Mechanisms of Action

| Mechanism | Description |

|---|---|

| CDK Inhibition | Inhibits cyclin-dependent kinases, disrupting cell cycle progression. |

| Apoptosis Induction | Triggers programmed cell death pathways in cancer cells. |

| Antimicrobial Interaction | Disrupts bacterial cell wall synthesis or function through specific binding. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.